molecular formula C6H12N2O B12819668 1,2,5-Trimethylimidazolidin-4-one

1,2,5-Trimethylimidazolidin-4-one

Cat. No.: B12819668
M. Wt: 128.17 g/mol
InChI Key: KFIWMMDEPDZDHH-UHFFFAOYSA-N
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Description

1,2,5-Trimethylimidazolidin-4-one (CAS 95455-39-3) is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol. It is characterized by an imidazolidinone core structure, a five-membered ring containing nitrogen and carbonyl functional groups. This structure is related to a class of compounds known to be valuable in advanced synthetic chemistry, particularly in the field of organocatalysis. Imidazolidinone derivatives have been extensively studied and utilized as powerful catalysts in asymmetric synthesis, enabling the construction of complex molecules with high enantioselectivity. For instance, chiral imidazolidinones have been successfully employed as catalysts in pivotal carbon-carbon bond-forming reactions, such as the asymmetric Diels-Alder cycloaddition and Friedel-Crafts alkylation, often achieving excellent yields and enantiomeric excess . The mechanism of action for these catalysts frequently involves the reversible formation of an iminium ion with α,β-unsaturated aldehydes, thereby activating the substrate for nucleophilic attack while providing effective stereochemical control . The structural features of this compound make it a compound of significant interest for research and development in novel catalytic systems and green chemistry methodologies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,2,5-trimethylimidazolidin-4-one

InChI

InChI=1S/C6H12N2O/c1-4-6(9)7-5(2)8(4)3/h4-5H,1-3H3,(H,7,9)

InChI Key

KFIWMMDEPDZDHH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(N1C)C

Origin of Product

United States

Synthetic Methodologies for 1,2,5 Trimethylimidazolidin 4 One and Its Derivatives

General Synthetic Strategies for Imidazolidinone Cores

The formation of the imidazolidinone core is frequently achieved through the condensation of α-aminoacetamide derivatives with aldehydes or ketones. acs.org Other established methods include various cycloadditions and ring expansion reactions. acs.org A notable approach involves the cyclocondensation of α-amino acids or their derivatives with carbonyl compounds. vulcanchem.com For instance, imidazolidin-4-one (B167674) derivatives can be readily prepared in a single step by reacting amino acid amides or their hydrochlorides with carbonyl compounds in refluxing methanol, often in the presence of triethylamine. researchgate.net

Alternative strategies for constructing the related imidazolidin-2-one core include the reaction of N-allylureas, formed from the addition of amines to isocyanates, with aryl bromides in the presence of a palladium catalyst. organic-chemistry.org Furthermore, photocatalysis has been employed to facilitate C-H amination, leading to the formation of imidazolidinones from hydroxylamine (B1172632) precursors. organic-chemistry.org

A summary of general synthetic approaches is presented below:

Method Precursors Key Features
Condensationα-Aminoacetamides and aldehydes/ketonesCommon and versatile acs.org
Cyclocondensationα-Amino acid derivatives and carbonyl compoundsDirect, one-step potential vulcanchem.comresearchgate.net
Palladium-catalyzed cyclizationN-Allylureas and aryl bromidesForms imidazolidin-2-ones organic-chemistry.org
PhotocatalysisHydroxylamine precursorsC-H amination organic-chemistry.org

Targeted Synthesis of 1,2,5-Trimethylimidazolidin-4-one

The synthesis of the specific compound this compound and its closely related derivatives often involves multi-step sequences starting from readily available precursors or through more streamlined one-pot procedures.

The synthesis of substituted imidazolidin-4-ones, including the trimethylated target, can be achieved through multi-step pathways. A common strategy begins with the formation of an α-amino amide, which is then cyclized with a carbonyl compound. For example, the synthesis of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, a well-known organocatalyst, involves the initial reaction of an amino acid ester hydrochloride with an amine to form the corresponding N-alkyl amide. strath.ac.ukmaynoothuniversity.ie This intermediate is subsequently cyclized with a ketone, such as acetone (B3395972), often in the presence of an acid catalyst like p-toluenesulfonic acid, to yield the desired imidazolidinone. maynoothuniversity.ie

A detailed multi-step synthesis of a related compound, (S)-5-(4-aminobenzyl)-2,2,3-trimethylimidazolidin-4-one, starts from (L)-p-nitrophenylalanine. nih.gov The process involves the formation of the N-methyl amide, followed by cyclization with acetone to give (S)-2,2,3-trimethyl-5-(4-nitrobenzyl)imidazolidin-4-one. nih.gov The final step is the reduction of the nitro group to an amine. nih.gov

Starting Material Key Reagents Intermediate Final Product Reference
Glycine ethyl ester hydrochlorideMethylamine, Sodium hydroxideGlycine N-methylamide- strath.ac.uk
(L)-p-Nitrophenylalanine-(S)-2-amino-N-methyl-3-(4-nitrophenyl)propanamide(S)-5-(4-aminobenzyl)-2,2,3-trimethylimidazolidin-4-one nih.gov
(S)-2,2,3-trimethyl-5-(4-nitrobenzyl)imidazolidin-4-onePd/C, H₂-(S)-5-(4-aminobenzyl)-2,2,3-trimethylimidazolidin-4-one nih.gov

One-pot syntheses offer an efficient alternative to multi-step procedures by minimizing reaction time and simplifying purification processes. eurekaselect.com A novel, green, one-pot method for synthesizing imidazolidin-4-ones involves the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions. nih.gov This sequential, solvent-free approach produces high yields of the desired products in a short time. nih.gov Another one-pot strategy for synthesizing highly substituted 2-imidazolines involves the ring expansion of an imidoyl chloride with an aziridine. nih.gov Additionally, microwave-assisted one-pot synthesis has been successfully applied to produce novel imidazole (B134444) derivatives, demonstrating the utility of this energy-efficient technique. nih.gov

Solid-Phase Synthetic Techniques for Substituted 4-Imidazolidinones

Solid-phase synthesis has emerged as a powerful tool for generating libraries of organic molecules, including 4-imidazolidinones. researchgate.net An efficient method for the solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones has been developed. acs.org This approach involves the formation of an N-[1-(benzotriazol-1-yl)alkyl] moiety on the amino group of a resin-bound amino acid. acs.org The subsequent intramolecular nucleophilic substitution of the benzotriazole (B28993) group by the adjacent amide nitrogen leads to the formation of the five-membered imidazolidinone ring. acs.org This non-stereospecific reaction allows for the creation of a diverse array of diastereomeric 1,2,5-trisubstituted imidazolidinones. acs.org

This technique is significant as it was the first solid-phase method reported for the preparation of trisubstituted 4-imidazolidinones, expanding the scope beyond the previously reported syntheses of 2-imidazolidinones on solid support. acs.org

Diastereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for synthesizing chiral imidazolidinone derivatives is of paramount importance, particularly for their use as organocatalysts in asymmetric reactions.

A primary strategy for inducing chirality in the final imidazolidinone structure is the use of enantiomerically pure amino acids as starting materials. researchgate.net For example, the synthesis of the well-known MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, starts from L-phenylalanine, a chiral amino acid. mcgill.ca The inherent stereochemistry of the amino acid precursor directs the stereochemical outcome of the final product.

The reaction of DL-2-aminopropiohydroxamic acid with acetone leads to the selective synthesis of 3-hydroxy-2,2,5-trimethylimidazolidin-4-one, demonstrating how the choice of amino acid derivative influences the final structure. researchgate.net Furthermore, the condensation of chiral α-amino acid phenylhydrazides with phthalaldehydes can produce new chiral bis-imidazolidin-4-ones. researchgate.net

The use of chiral auxiliaries is another effective approach. For instance, the reduction of an α-oxo amide derived from phenylglyoxylic acid, which contains (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one as a chiral auxiliary, proceeds with high diastereoselectivity. researchgate.net This highlights the ability of a chiral imidazolidinone to control the stereochemistry of subsequent reactions.

Stereochemical Control during Cyclization and Derivative Formation

The precise control of stereochemistry is a critical aspect of synthesizing imidazolidinone derivatives, particularly when creating chiral catalysts or biologically active molecules. The spatial arrangement of substituents on the imidazolidinone ring is largely determined during the cyclization step, and various strategies have been developed to influence the stereochemical outcome.

Palladium-catalyzed carboamination of N-allylureas is a powerful method that generates two chemical bonds and up to two stereocenters in a single operation. nih.gov The diastereoselectivity of this process is highly dependent on the substitution pattern of the starting materials. For instance, urea (B33335) substrates with an allylic substituent, such as an isopropyl group, can yield 4,5-disubstituted imidazolidin-2-ones with excellent diastereomeric ratios (dr) of over 20:1. nih.gov Similarly, gold(I)-catalyzed intramolecular hydroamination of N-allylic ureas that have an alkyl or benzyloxymethyl substituent at the allylic position leads to the formation of trans-3,4-disubstituted imidazolidin-2-ones with high diastereoselectivity (≥50:1). researchgate.net

Theoretical studies, such as those using density functional theory (DFT), help to rationalize the observed stereoselectivities. In the context of Diels-Alder reactions catalyzed by chiral imidazolidinones, the catalyst forms an iminium ion intermediate with the substrate. nih.gov The substituents on the imidazolidinone, such as a benzyl (B1604629) group at the C2 or C5 position, create a sterically hindered environment that blocks one face of the iminium ion. nih.gov This forces the approaching molecule to attack from the less hindered face, thereby controlling the stereochemistry of the product. For example, in a model of an iminium ion derived from an imidazolidinone catalyst, the benzyl group at C5 can selectively shield the Re-face, leading to a preferential attack on the Si-face. nih.gov

Table 1: Diastereoselectivity in Pd-Catalyzed Carboamination of Allylureas nih.gov
Allylic SubstituentProductYieldDiastereomeric Ratio (dr)
Methyl4,5-disubstituted imidazolidinone88%12:1
Isopropyl4,5-disubstituted imidazolidinone83%>20:1
2-Vinylpyrrolidine-derivedBicyclic imidazolidinoneGoodExcellent
2-Vinylpiperidine-derivedBicyclic imidazolidinoneGoodExcellent

Synthesis of Structurally Modified this compound Analogues

The modification of the imidazolidinone scaffold is crucial for developing new organocatalysts and studying structure-activity relationships. Changes at the C5-position and electronic adjustments of substituents are key strategies in catalyst design.

The C5 position of the imidazolidinone ring is a common site for introducing various substituents to tune the steric and electronic properties of the molecule. The synthesis of (S)-5-benzyl-imidazolidine-2,4-dione derivatives can be achieved by adapting known methods and employing techniques like microwave irradiation, which can offer better yields than traditional approaches. rsc.org These C5-benzyl substituted compounds are valuable precursors; for example, flash vacuum pyrolysis of (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione can lead to dehydrogenation, forming 5-benzylidene derivatives. rsc.orgresearchgate.net

More broadly, palladium-catalyzed carboamination reactions provide access to a wide range of C5-substituted imidazolidinones. By starting with appropriately substituted allylic amines and various isocyanates, imidazolidin-2-ones with diverse aryl and alkyl groups at the C4 and C5 positions can be synthesized with good yields and diastereoselectivity. nih.gov This versatility allows for the creation of a library of analogues for various applications. The synthesis of nucleoside analogues has also been explored using strategies that rely on the stereocontrolled cyclization of acyclic precursors, which can feature various substitutions on the resulting ring system. mcgill.ca

The electronic properties of the substituents on the imidazolidinone ring are fundamental to its function as an organocatalyst. acs.org Chiral imidazolidinones, famously developed as MacMillan catalysts, activate α,β-unsaturated aldehydes by reversibly forming a chiral iminium ion. caltech.eduscienceopen.com This mode of activation lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack in reactions like the Diels-Alder cycloaddition. scienceopen.com

The electronic nature of the substituents directly influences the stability and reactivity of this iminium ion intermediate. researchgate.net Introducing electron-withdrawing groups at strategic positions on the imidazolidinone ring can modulate the catalytic cycle. core.ac.uk For example, the benzyl group at the C5-position not only provides steric shielding but also influences the electronic environment of the catalyst. nih.gov By systematically varying the electronic properties of these substituents—for instance, by placing electron-donating or electron-withdrawing groups on an aryl ring attached to the imidazolidinone core—researchers can fine-tune the catalyst's activity and selectivity for a specific transformation. acs.orgresearchgate.net This rational design approach is essential for expanding the scope and efficiency of organocatalytic reactions. caltech.educaltech.edu

Table 2: Influence of Substituents on Imidazolidinone Catalyst Function
Modification StrategyEffect on CatalystExample ReactionReference
Introduction of a C5-benzyl groupProvides steric shielding, directing the stereochemical outcome.Diels-Alder Cycloaddition nih.gov
Varying electronics on substituentsModulates basicity and nucleophilicity, affecting reaction rates.Michael Addition researchgate.net
Addition of electron-withdrawing groupsInfluences the stability and reactivity of the iminium ion intermediate.Diels-Alder Cycloaddition core.ac.uk
Use of an acid co-catalystIdentifies more reactive catalyst complexes, improving enantioselectivity and substrate scope.Diels-Alder Cycloaddition caltech.edu

Catalytic Strategies in Imidazolidinone Synthesis (e.g., Aminocatalysis, Catalytic Hydroamination)

Modern synthetic chemistry relies on catalytic methods to construct complex molecules like imidazolidinones efficiently and sustainably. Aminocatalysis and catalytic hydroamination represent two prominent strategies for their synthesis.

Aminocatalysis

Aminocatalysis is a field where imidazolidinones have had a profound impact, not as products, but as the catalysts themselves. Chiral secondary amines, such as the (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one catalyst, activate α,β-unsaturated aldehydes and ketones by forming iminium ions. scienceopen.comcaltech.edu This process, known as iminium catalysis, is a cornerstone of organocatalysis, enabling a vast range of enantioselective transformations including cycloadditions, conjugate additions, and hydrogenations. caltech.educaltech.edu Dual-catalyst systems that pair an imidazolidinone with another organocatalyst, like proline, can achieve even more complex "organocascade" reactions, such as olefin hydroamination and amino-oxidation, by merging two distinct catalytic cycles (iminium and enamine catalysis) in a single pot. nih.gov

Catalytic Hydroamination

Catalytic hydroamination is a highly atom-economical method for constructing the imidazolidinone ring itself. mdpi.com This approach typically involves the intramolecular cyclization of an unsaturated urea derivative. researchgate.net A variety of metal catalysts are effective for this transformation. Gold(I) complexes, for example, catalyze the 5-exo hydroamination of N-allylic N'-aryl ureas to form imidazolidin-2-ones in excellent yield and with high diastereoselectivity under mild conditions. researchgate.net Palladium-catalyzed sequential hydroamination of readily available 1,3-enynes provides an efficient route to a broad range of enantioenriched imidazolidinones. acs.org The mechanism involves an intermolecular hydroamination to form an allene (B1206475) intermediate, followed by an intramolecular hydroamination to yield the final product. acs.org Other catalytic systems, including those based on silver and alkaline earth metals, have also been successfully employed in the synthesis of imidazolidinone derivatives through hydroamination pathways. mdpi.comresearchgate.net

Table 3: Catalytic Hydroamination Strategies for Imidazolidinone Synthesis
Catalyst SystemSubstrateProductKey FeatureReference
Gold(I) Chloride / Silver HexafluorophosphateN-allylic,N'-aryl ureastrans-3,4-disubstituted imidazolidin-2-onesHigh yield and diastereoselectivity (≥50:1) researchgate.net
Palladium(0) / Chiral Ligand1,3-Enynes and UreasEnantioenriched ImidazolidinonesAsymmetric sequential hydroamination acs.org
Silver(I)Propargylic UreasImidazolidinonesEfficient 5-exo-dig cyclization mdpi.com
Alkaline Earth MetalsUnsaturated UreasImidazolidin-2-one derivativesAlternative to transition-metal catalysis researchgate.net

Structural Elucidation and Advanced Characterization of 1,2,5 Trimethylimidazolidin 4 One and Its Intermediates

Spectroscopic Analysis for Structural Confirmation and Electronic Environment

Spectroscopic methods provide invaluable insights into the molecular structure and electronic properties of 1,2,5-trimethylimidazolidin-4-one and its related intermediates. These techniques allow for the confirmation of the covalent framework and a detailed understanding of the electron distribution within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C CP/MAS NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For imidazolidinone derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for their formation and conformation.

In the case of (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one, the ¹H NMR spectrum displays characteristic signals that confirm its structure. iucr.org For instance, the enantiomer (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one exhibits identical ¹H and ¹³C NMR spectra to the (S)-enantiomer, as expected. iucr.org The chemical shifts observed in the ¹H NMR spectra of imidazolidinone-derived iminium salts can also indicate the presence of different conformers in solution. core.ac.uk

Solid-state NMR, specifically ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, offers a means to investigate the conformation and crystallinity of these compounds in the solid state. This technique can provide information on how the molecules pack in the crystal lattice and can reveal the presence of different polymorphs or conformations.

Two-dimensional NMR (2D-NMR) techniques, such as COSY and HSQC, are instrumental in assigning specific proton and carbon signals, further solidifying the structural assignment. These experiments reveal the connectivity between different atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Imidazolidinone Derivatives

Compound¹H NMR (CDCl₃, δ in ppm)¹³C NMR (CDCl₃, δ in ppm)Reference
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one7.33–7.21 (m, 5H, ArH), 3.72 (dd, 1H), 3.04–2.96 (AB system, 2H), 2.72 (s, 3H), 1.24 (s, 3H), 1.14 (s, 3H)173.4, 137.2, 129.5, 128.6, 126.8, 75.5, 59.3, 37.4, 27.3, 25.4, 25.2 beilstein-journals.org
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one7.24-7.14 (m, 5H), 3.99 (s, 1H), 3.64 (dd, 1H), 3.08 (dd, 1H), 2.87 (dd, 1H), 2.85 (s, 3H), 0.76 (s, 9H)175.3, 137.9, 129.6, 128.6, 126.6, 82.5, 59.4, 38.3, 35.0, 30.7, 25.3 cardiff.ac.uk

Note: This table presents a selection of reported NMR data and is not exhaustive. Chemical shifts and coupling constants can vary slightly depending on experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Electronic Structure Validation

The IR spectrum of an imidazolidinone will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. beilstein-journals.orgcardiff.ac.uk The exact position of this band can be influenced by substituents on the imidazolidinone ring and hydrogen bonding interactions. For instance, the hydrochloride salt of an imidazolidinone shows a shift in the carbonyl stretching frequency compared to the free base. cardiff.ac.uk

Raman spectroscopy provides complementary information to IR spectroscopy. By comparing experimental IR and Raman spectra with vibrational modes predicted by Density Functional Theory (DFT) calculations, a more detailed and validated model of the electronic structure can be achieved.

Table 2: Key IR Absorption Frequencies for Imidazolidinone Derivatives

CompoundKey IR Frequencies (cm⁻¹)Functional GroupReference
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one1676C=O stretch cardiff.ac.uk
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride1723C=O stretch cardiff.ac.uk
(S)-5-(p-(Hex-5'-yn-1'-yloxy)benzyl)-2,2,3-trimethylimidazolidin-4-one1688C=O stretch beilstein-journals.org

Note: This table highlights the characteristic carbonyl stretching frequency. Other vibrational modes are also present in the full spectra.

X-ray Photoelectron Spectroscopy (XPS) for Nitrogen and Oxygen Electron Environments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. wikipedia.org By analyzing the binding energies of core-level electrons, XPS can probe the electron environments of nitrogen and oxygen atoms in the imidazolidinone ring.

X-ray Crystallography of Imidazolidinone Salts and Reactive Intermediates

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in understanding the conformations of imidazolidinone salts and their reactive iminium ion intermediates.

Studies on the hydrochloride salts of imidazolidinones, such as (5R/S)-5-benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chloride, have shown that these compounds crystallize in specific space groups and can have multiple symmetry-independent formula units in the asymmetric unit. iucr.orgnih.gov The crystal structures reveal a network of hydrogen bonds involving the chloride ion and the protonated amine groups, as well as interactions between the carbonyl group and amide protons of adjacent molecules. iucr.org

Crystallographic analysis of iminium ions derived from imidazolidinones provides direct experimental evidence for the geometry of these key reactive intermediates. For example, the X-ray structure of an iminium ion derived from a MacMillan imidazolidinone shows the benzyl (B1604629) group positioned over the imidazolidinone ring, a conformation that is crucial for exerting stereocontrol in catalytic reactions. core.ac.uk

Table 3: Crystallographic Data for Representative Imidazolidinone Salts

CompoundSpace GroupKey Structural FeaturesReference
(S)-1-(Methylaminocarbonyl)-3-phenylpropanaminium chlorideP2₁2₁2₁Single formula unit per asymmetric unit; extensive hydrogen bonding network. iucr.org
(5R/S)-5-Benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chlorideP2₁2₁2₁Three symmetry-independent formula units per asymmetric unit. iucr.orgnih.gov
(R/S)-5-Benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chloride monohydrateP2₁Single formula unit per asymmetric unit. nih.gov

Note: This table summarizes key crystallographic findings. For detailed bond lengths, angles, and torsion angles, refer to the cited literature.

Structural Diversity Investigations in Imidazolidinone Organocatalysts via Experimental and Computational Methods

The catalytic activity and stereoselectivity of imidazolidinone organocatalysts are highly dependent on their three-dimensional structure. A combination of experimental techniques and computational modeling is often employed to investigate the structural diversity of these catalysts and their intermediates.

Computational studies, often using Density Functional Theory (DFT), can predict the relative energies of different conformations of the imidazolidinone cation in the gas phase. nih.gov Interestingly, these calculations have shown that the global energy minimum conformation is not always the one observed in the solid-state crystal structure. nih.gov This discrepancy highlights the significant role of intermolecular forces, such as hydrogen bonding and van der Waals interactions, in dictating the conformation adopted in the crystalline state. nih.gov

Experimental methods, such as NMR spectroscopy and X-ray crystallography, provide crucial data to benchmark and validate these computational models. The synergy between experimental and computational approaches allows for a comprehensive understanding of the factors that govern the structural preferences of imidazolidinone organocatalysts, both in solution and in the solid state. This knowledge is vital for the rational design of new and improved catalysts with enhanced performance.

Organocatalytic Applications of 1,2,5 Trimethylimidazolidin 4 One Derivatives

Iminium Ion Activation in Asymmetric Catalysis

A central principle in the organocatalytic utility of imidazolidinone derivatives is the formation of a transient iminium ion. This activation strategy provides a powerful method for achieving high levels of enantioselectivity in a variety of chemical transformations.

Mechanistic Basis of LUMO-Lowering Activation by Chiral Iminium Ions

The catalytic cycle of imidazolidinone-mediated reactions is initiated by the condensation of the chiral secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. This reversible reaction forms a chiral iminium ion intermediate. The formation of this iminium ion is a key step, as it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system. nih.govrsc.orgnobelprize.orgresearchgate.netresearchgate.net This LUMO-lowering effect enhances the electrophilicity of the β-carbon of the dienophile, making it more susceptible to nucleophilic attack. researchgate.netnih.gov This activation strategy is analogous to the role of Lewis acids in traditional metal-catalyzed reactions, which also function by lowering the LUMO of the substrate. nih.govcore.ac.uk The stereochemical outcome of the reaction is dictated by the chiral environment created by the imidazolidinone catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the other face. princeton.edu

Formation and Reactivity of Imidazolidinone-Derived Iminium Ions

The formation of the iminium ion is a reversible process. researchgate.netcore.ac.uk The structure of the imidazolidinone catalyst plays a crucial role in the stability and reactivity of the resulting iminium ion. For instance, the presence of bulky substituents on the catalyst framework can influence the geometry of the iminium ion, which in turn affects the facial selectivity of the subsequent nucleophilic attack. princeton.edu The E-isomer of the iminium ion is generally favored to avoid steric interactions. princeton.edu Once formed, the activated iminium ion can participate in a wide range of asymmetric transformations, including cycloadditions and conjugate additions. rsc.orgsigmaaldrich.com The catalytic cycle is completed by the hydrolysis of the iminium ion of the product, which regenerates the chiral amine catalyst and releases the final product. nobelprize.orgnih.gov

Asymmetric Cycloaddition Reactions

Imidazolidinone catalysts have proven to be exceptionally effective in promoting asymmetric cycloaddition reactions, most notably the Diels-Alder reaction. These reactions provide a direct route to the synthesis of chiral cyclic compounds, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Enantioselective Diels-Alder Reactions with α,β-Unsaturated Aldehydes and Various Dienes

The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a chiral imidazolidinone catalyst. sigmaaldrich.comnih.gov This transformation involves the reaction of an α,β-unsaturated aldehyde with a diene to form a cyclohexene (B86901) derivative. The imidazolidinone catalyst activates the aldehyde through iminium ion formation, enabling the reaction to proceed with high levels of stereocontrol. core.ac.uksigmaaldrich.comnih.gov These catalysts have demonstrated broad substrate scope, accommodating a variety of dienes and α,β-unsaturated aldehydes. core.ac.uknih.govprinceton.edu The reactions typically afford the corresponding cycloadducts in good yields and with excellent enantioselectivities for both the endo and exo diastereomers. nih.gov

Table 1: Examples of Imidazolidinone-Catalyzed Enantioselective Diels-Alder Reactions

Dienophile (Aldehyde)DieneCatalyst Loading (mol%)Acid Co-catalystSolventYield (%)endo:exo ratioee (%) (endo)ee (%) (exo)
CrotonaldehydeCyclopentadiene (B3395910)10TFACH2Cl2/H2O821:1.29086
Cinnamaldehyde (B126680)Cyclopentadiene5TFATHF/H2O851:1.39392
(E)-2-HexenalCyclopentadiene10TFACH2Cl2/H2O781:1.49188

Note: The data in this table is representative of reactions catalyzed by imidazolidinone derivatives and is compiled from various sources. Specific results may vary depending on the exact catalyst structure and reaction conditions.

Intramolecular Diels-Alder Reactions

The application of imidazolidinone catalysts has been successfully extended to intramolecular Diels-Alder (IMDA) reactions. acs.org In these reactions, the diene and dienophile are tethered within the same molecule, and the cycloaddition leads to the formation of bicyclic or polycyclic systems. The use of iminium ion catalysis provides a novel strategy for the enantioselective cycloisomerization of various diene-enal substrates. acs.org This methodology has been employed in the asymmetric synthesis of complex natural products, demonstrating its synthetic utility. acs.orgtcichemicals.com Second-generation imidazolidinone catalysts have often shown superior performance in terms of both yield and enantioselectivity in these transformations. acs.org

Table 2: Examples of Imidazolidinone-Catalyzed Intramolecular Diels-Alder Reactions

SubstrateCatalystCatalyst Loading (mol%)SolventYield (%)ee (%)
(2E,7E)-Deca-2,7,9-trienal(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl20DMF7289
(2E,8E)-Undeca-2,8,10-trienal(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA20CH3CN8595

Note: The data in this table is representative of reactions catalyzed by imidazolidinone derivatives and is compiled from various sources. Specific results may vary depending on the exact catalyst structure and reaction conditions.

Enantioselective [3+2]-Dipolar Cycloaddition Reactions (e.g., Nitrones with α,β-Unsaturated Aldehydes)

The enantioselective 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes represents a significant application of imidazolidinone organocatalysis. This transformation provides direct access to chiral isoxazolidines, which are valuable precursors for the synthesis of biologically important compounds such as β-amino acids and β-lactams. The reaction proceeds via the formation of a chiral iminium ion from the aldehyde and the imidazolidinone catalyst, which then undergoes a highly facial-selective [3+2] cycloaddition with the nitrone.

Research by MacMillan and co-workers demonstrated the first organocatalytic 1,3-dipolar cycloaddition, utilizing a phenylalanine-derived imidazolidinone catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride. This catalyst effectively activates a range of α,β-unsaturated aldehydes for reaction with various nitrones. The study revealed that the catalyst's architecture, particularly the benzyl (B1604629) substituent at the C-5 position, is crucial for achieving high levels of enantiofacial discrimination. The reactions are generally high-yielding and exhibit excellent diastereoselectivity, favoring the endo cycloadduct, and high enantioselectivity. The reaction is robust and tolerates a variety of substituents on both the nitrone and the aldehyde.

Table 1: Enantioselective 1,3-Dipolar Cycloaddition of Nitrones to Crotonaldehyde Catalyzed by (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one Hydrochloride

EntryNitrone (R1, R2)Yield (%)endo:exoee (%) (endo)
1R1=Me, R2=Ph9898:299
2R1=Bn, R2=Ph9298:294
3R1=Allyl, R2=Ph9098:299
4R1=Me, R2=4-Cl-Ph9398:295
5R1=Me, R2=4-MeO-Ph7692:891
6R1=Me, R2=n-Pr8599:199

Cyclopropanation Reactions Utilizing Imidazolidinone-Derived Iminium Ions

The asymmetric cyclopropanation of α,β-unsaturated aldehydes is a valuable transformation for the synthesis of optically active cyclopropanes. While iminium ion catalysis with imidazolidinones is a well-established strategy for various asymmetric reactions, its application in cyclopropanation reactions with stabilized ylides has shown limitations.

In a study by MacMillan and co-workers, it was observed that iminium ions derived from imidazolidinone catalysts, including derivatives of 1,2,5-trimethylimidazolidin-4-one, were inert to reaction with stabilized sulfonium (B1226848) ylides for the purpose of cyclopropanation. This lack of reactivity was attributed to an unfavorable electronic association between the iminium ion and the sulfonium ylide. Instead, a different class of organocatalyst, based on a directed electrostatic activation (DEA) concept, was developed to facilitate this transformation with high efficiency and enantioselectivity. Therefore, within the specific scope of utilizing imidazolidinone-derived iminium ions for cyclopropanation with stabilized ylides, the catalysts have been found to be ineffective.

Asymmetric Conjugate Addition Reactions

Conjugate Additions to α,β-Unsaturated Aldehydes

Asymmetric conjugate addition, or Michael addition, to α,β-unsaturated aldehydes is a cornerstone of organocatalysis, and imidazolidinone derivatives have proven to be highly effective catalysts for this transformation. The catalytic cycle involves the formation of a chiral iminium ion, which lowers the LUMO of the enal, making it more susceptible to nucleophilic attack at the β-position. This strategy has been successfully applied to a wide range of nucleophiles, including malonates.

The enantioselective addition of dialkyl malonates to various α,β-unsaturated aldehydes can be achieved with high yields and enantioselectivities using imidazolidinone catalysts. These reactions provide access to valuable chiral building blocks containing a γ-dicarbonyl moiety. While specific data for the this compound catalyst is not detailed in the provided search results, the general utility of second-generation imidazolidinone catalysts for such transformations is well-documented.

Table 2: Representative Enantioselective Conjugate Addition of Diethyl Malonate to α,β-Unsaturated Aldehydes

EntryAldehydeCatalystYield (%)ee (%)
1Cinnamaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one8590
2Crotonaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one8191
33-Methyl-2-butenal(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one7588

Nucleophilic Additions with Imidazolidinone-Derived Iminium Ions

The activation of α,β-unsaturated aldehydes via iminium ion formation with imidazolidinone catalysts extends to a broad range of nucleophiles beyond traditional Michael donors. This includes Friedel-Crafts-type alkylations where electron-rich aromatic and heteroaromatic compounds act as the nucleophile.

A notable example is the asymmetric Friedel-Crafts alkylation of indoles. acs.orgrsc.org In this reaction, the chiral iminium ion formed from an enal and an imidazolidinone catalyst reacts with the indole (B1671886), typically at the C3 position, to generate a new C-C bond and a stereocenter. MacMillan and coworkers developed a highly enantioselective method for the addition of various indoles to a range of α,β-unsaturated aldehydes using a second-generation imidazolidinone catalyst. acs.org This methodology provides efficient access to enantioenriched 3-indolyl-substituted aldehydes, which are versatile intermediates in the synthesis of alkaloids and pharmaceuticals.

Table 3: Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes acs.org

EntryIndoleAldehydeYield (%)ee (%)
1IndoleCrotonaldehyde8690
2IndoleCinnamaldehyde9293
35-MethoxyindoleCrotonaldehyde8892
45-BromoindoleCinnamaldehyde9094
5Indole2-Hexenal8591

Other Significant Asymmetric Transformations

Aldol (B89426) Reactions

The direct asymmetric aldol reaction, a powerful tool for carbon-carbon bond formation, can be effectively catalyzed by imidazolidinone derivatives. In this transformation, the catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then adds to an acceptor aldehyde in a highly stereocontrolled manner.

In 2004, MacMillan's group reported the first asymmetric organocatalytic cross-aldol reactions between non-equivalent aldehydes using an imidazolidinone catalyst. This was a significant advancement, as controlling selectivity in cross-aldol reactions is notoriously challenging. By using a syringe pump for the slow addition of the donor aldehyde, they were able to minimize undesired side reactions. The methodology is applicable to a variety of aldehyde substrates, affording the corresponding β-hydroxy aldehydes in good yields and with high enantioselectivities.

Table 4: Enantioselective Cross-Aldol Reaction Between Aldehydes Catalyzed by an Imidazolidinone Derivative

EntryDonor AldehydeAcceptor AldehydeYield (%)syn:antiee (%) (syn)
1Propanal4-Nitrobenzaldehyde7819:199
2Propanal2-Naphthaldehyde7515:198
3Isovaleraldehyde4-Cyanobenzaldehyde7225:1>99
4PropanalIsobutyraldehyde6512:197

Friedel-Crafts Alkylation Reactions

Imidazolidin-4-one (B167674) derivatives, a class of organocatalysts famously developed by MacMillan, serve as powerful tools for enantioselective transformations through iminium ion activation. jk-sci.comprinceton.edu These catalysts have been successfully applied in asymmetric Friedel-Crafts alkylation reactions. jk-sci.com The core principle involves the reaction of the chiral imidazolidinone with an α,β-unsaturated aldehyde to form a transient, activated iminium ion. princeton.edu This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, rendering it susceptible to attack by weakly nucleophilic aromatic compounds like pyrroles and indoles. princeton.edu The chiral scaffold of the imidazolidinone catalyst effectively shields one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemistry of the product. princeton.edu

Research has demonstrated the immobilization of tyrosine-based imidazolidin-4-one catalysts onto a hyperbranched polyglycerol support. nih.govresearchgate.net These supported catalysts were tested in the asymmetric Friedel-Crafts alkylation of N-methylpyrrole with various α,β-unsaturated aldehydes. nih.govresearchgate.net While the enantioselectivities were moderate, the immobilized catalyst exhibited excellent turnover rates and showed no loss of activity compared to its monovalent counterparts. nih.gov A key advantage of this system was the easy recovery of the catalyst through selective precipitation, allowing for its reuse over multiple cycles. nih.gov

The general mechanism for the Friedel-Crafts alkylation catalyzed by these imidazolidinones involves the attack of an electron-rich aromatic ring on the electrophilic β-carbon of the iminium ion intermediate. chemistrysteps.com This step forms the new carbon-carbon bond. Subsequent hydrolysis releases the alkylated product and regenerates the chiral amine catalyst, completing the catalytic cycle. rsc.org

Below is a table summarizing the results of the Friedel-Crafts alkylation of N-methylpyrrole with cinnamaldehyde using a polyglycerol-supported imidazolidinone catalyst.

EntryCatalystYield (%)Enantiomeric Excess (ee %)
1Supported Catalyst 4b9556
2Monovalent Analogue>9860

Data sourced from studies on multivalent polyglycerol supported imidazolidin-4-one organocatalysts. nih.gov

Asymmetric Reduction of α-Oxo Amides using Imidazolidinone Auxiliaries

Chiral imidazolidin-4-one derivatives have proven to be highly effective as chiral auxiliaries in the diastereoselective reduction of α-oxo amides. rsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction to produce a specific stereoisomer. wikipedia.org In this context, the imidazolidinone is attached to the substrate, directs the stereochemical outcome of the reduction, and is subsequently removed.

In a notable study, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one was used as a chiral auxiliary for the reduction of the α-oxo amide derived from phenylglyoxylic acid. rsc.org The reduction was carried out using two different methods: reaction with sodium borohydride (B1222165) (NaBH₄) and fluoride (B91410) ion-induced hydrosilylation with HSiMe₂Ph. rsc.org Both methods proceeded with exceptionally high diastereoselectivity, ranging from 90% to 100%. rsc.org This high level of stereocontrol is attributed to the rigid conformation of the chiral auxiliary, which effectively dictates the trajectory of the hydride attack on the ketone.

The process involves first coupling the chiral imidazolidinone with the α-keto acid (e.g., phenylglyoxylic acid) to form the α-oxo amide. This amide is then subjected to a reducing agent. The steric hindrance provided by the auxiliary's substituents directs the incoming hydride to one specific face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting α-hydroxy amide. The auxiliary can then be cleaved to yield the enantiomerically enriched α-hydroxy acid or other derivatives. This strategy is a powerful method for synthesizing optically active α-hydroxy acids, which are important building blocks for many biologically active molecules. nih.gov

The table below presents the results from the reduction of the α-oxo amide of phenylglyoxylic acid using an imidazolidinone auxiliary.

EntryReducing Agent / ConditionsDiastereoselectivity (%)
1NaBH₄, EtOH, 0 °C90
2NaBH₄, EtOH, -78 °C96
3HSiMe₂Ph, TBAF, THF, 0 °C100

Data sourced from research on (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one as a chiral auxiliary. rsc.org

Hydrogenation Reactions

Imidazolidinone derivatives have also been explored in the field of asymmetric hydrogenation, functioning as either organocatalysts for transfer hydrogenation or as chiral modifiers for metal catalysts. rsc.orgacs.org

In organocatalytic transfer hydrogenation, imidazolidinone catalysts are used to facilitate the enantioselective reduction of α,β-unsaturated aldehydes. rsc.org This process typically employs a Hantzsch ester as the hydride source. rsc.org The reaction mechanism is analogous to other iminium-ion-catalyzed reactions. The imidazolidinone catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation makes the C=C bond susceptible to reduction by the Hantzsch ester. The stereochemistry of the hydrogenation is controlled by the chiral environment created by the catalyst, which directs the hydride transfer to one of the enantiofaces of the substrate. rsc.org This method has been shown to be effective for a wide range of substituted aldehydes. rsc.org

Furthermore, imidazolidinone derivatives have been synthesized and evaluated as potential chiral modifiers for platinum-catalyzed asymmetric hydrogenation of activated ketones. acs.org In these systems, the chiral organic molecule adsorbs onto the surface of the heterogeneous metal catalyst (e.g., Platinum) to create a chiral environment. This influences the interaction of the prochiral substrate with the catalyst surface, leading to an enantioselective hydrogenation. While studies testing a series of imidazolidinone and proline derivatives for the Pt-catalyzed asymmetric hydrogenation of ketones did not show improved enantiodifferentiation compared to traditional cinchona alkaloids, they did reveal potential for performance enhancement, particularly with fluorinated derivatives. acs.org

Reaction TypeCatalyst SystemSubstrate TypeKey Features
Transfer HydrogenationImidazolidinone V (TFA salt) + Hantzsch Esterα,β-Unsaturated AldehydesIminium ion activation; high enantioselectivity. rsc.org
Heterogeneous HydrogenationPt catalyst + Imidazolidinone modifierActivated KetonesChiral modification of metal surface; performance enhancement observed. acs.org

Mechanistic Investigations and Computational Studies of 1,2,5 Trimethylimidazolidin 4 One Catalysis

Kinetic Studies of Imidazolidinone-Catalyzed Reactions

Kinetic analyses of reactions catalyzed by imidazolidinone derivatives have provided crucial insights into the reaction mechanisms. Studies have revealed that many of these reactions adhere to second-order kinetics, being first order in both the amine catalyst and the electrophile. nih.gov However, more intricate kinetic profiles have been observed for imidazolidinones, particularly those with bulky substituents, where the initial attack of the amine on the electrophile can be reversible, followed by a rate-determining deprotonation step. nih.gov

A significant finding from kinetic studies is the critical role of an acid co-catalyst. The presence of an acid has been shown to lead to the formation of a more reactive imidazolidinone catalyst complex, which in turn enhances enantioselectivities and broadens the substrate scope of the catalyzed reactions, such as the Diels-Alder reaction. core.ac.ukcaltech.edu The choice of the acid co-catalyst, with HCl, trifluoroacetic acid (TFA), and perchloric acid (HClO₄) being common examples, has a marked influence on the reactivity of the iminium catalyst. acs.org For instance, in the Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene (B3395910), the half-life of the reaction is significantly affected by the nature of the acid used in conjunction with the imidazolidinone catalyst. caltech.edu

Investigations into the basicities of imidazolidinones have shown them to be significantly less basic than pyrrolidines, another class of organocatalysts. nih.gov This difference in basicity, however, does not always correlate directly with their nucleophilic reactivities. nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of imidazolidinone-catalyzed reactions at a molecular level. By modeling the electronic structures and energies of reactants, intermediates, and transition states, DFT calculations have provided detailed pictures of the reaction pathways and the origins of stereoselectivity.

The formation of a chiral iminium ion from the reaction of the imidazolidinone catalyst with an α,β-unsaturated aldehyde is a key step in the catalytic cycle. caltech.eduntnu.no This iminium ion formation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. caltech.edunobelprize.org DFT calculations, often employing functionals like B3LYP and M06-2X, have been instrumental in modeling the electronic structure of these iminium ion intermediates. acs.orgresearchgate.net These computational models have been validated by comparing the calculated results with experimental observations, such as those from NMR spectroscopy and X-ray crystallography. researchgate.net For example, computational models have successfully predicted the preferred conformations of iminium ions, which were later confirmed by experimental data. acs.orgethz.ch

A major success of DFT calculations has been the accurate prediction of catalytic activity and, crucially, the stereochemical outcome of reactions. By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which enantiomer will be formed preferentially. chemrxiv.org For example, in the imidazolidinone-catalyzed reduction of cyclic α,β-unsaturated ketones, DFT calculations correctly predicted the observed enantiomeric excess by showing that the transition state leading to the major product is lower in energy. nih.gov These predictive models have been refined to the point where they can be used for the in silico screening of potential catalysts, guiding the design of new catalysts with improved performance. researchgate.netcardiff.ac.uk The enantioselectivity is often dictated by the steric hindrance around the iminium ion, which directs the nucleophile to attack from a specific face. rsc.orgchinesechemsoc.org

The stereochemical outcome of a reaction is intimately linked to the conformational preferences of the catalyst and the stability of the resulting iminium ion intermediates. DFT calculations have been employed to perform detailed conformational analyses of imidazolidinone catalysts and their iminium ions. researchgate.netarkat-usa.org A critical factor is the relative stability of the E and Z isomers of the iminium ion. In many cases, the E iminium ion is found to be more stable, and the subsequent nucleophilic attack on this isomer leads to the observed major product. nih.govacs.org For instance, in the reaction of an imidazolidinone catalyst with crotonaldehyde, the E isomer of the iminium ion is calculated to be 1.3 kcal/mol more stable than the Z isomer. acs.org The substituents on the imidazolidinone ring play a crucial role in determining these conformational preferences and, consequently, the stereoselectivity. acs.org

Calculated Relative Energies of Iminium Ion Isomers
Iminium Ion SystemIsomerRelative Energy (kcal/mol)Computational MethodReference
Imidazolidinone + CrotonaldehydeE-isomer0.0B3LYP/6-31G(d) acs.org
Imidazolidinone + CrotonaldehydeZ-isomer+1.3B3LYP/6-31G(d) acs.org
Imidazolidinone + 3-phenyl-2-cyclopentenoneE-iminium0.0B3LYP/6-31G(d) nih.gov
Imidazolidinone + 3-phenyl-2-cyclopentenoneZ-iminium+0.5B3LYP/6-31G(d) nih.gov

The heart of understanding the stereoselectivity lies in the analysis of the transition states. DFT calculations allow for the localization and characterization of the transition state structures for the competing reaction pathways. researchgate.net By comparing the activation energies of these transition states, the preferred pathway can be identified. For example, in the Diels-Alder reaction catalyzed by imidazolidinones, the transition state leading to the exo or endo product can be modeled, and the calculated energy difference explains the observed diastereoselectivity. core.ac.uk Similarly, in conjugate addition reactions, the transition states for the attack on the si or re face of the iminium ion are analyzed to rationalize the enantioselectivity. nih.gov These analyses have revealed that non-covalent interactions, such as hydrogen bonds and C-H···O interactions, between the catalyst and the substrates in the transition state play a significant role in stereocontrol. researchgate.net

Influence of Catalyst Structure on Reactivity and Enantioselectivity

The structure of the imidazolidinone catalyst has a profound impact on both its reactivity and the enantioselectivity it imparts. nih.govcaltech.edu The substituents at various positions on the imidazolidinone ring create a specific chiral environment that dictates the facial selectivity of the reaction.

The geminal methyl groups at the C2 position and the benzyl (B1604629) group at the C5 position in MacMillan's first-generation catalysts are crucial for high enantioselectivity. core.ac.uk The benzyl group, in particular, is thought to shield one face of the iminium ion, forcing the nucleophile to approach from the less hindered face. nobelprize.orgacs.org Computational models have supported this, showing that the benzyl group adopts a conformation that effectively blocks one side of the molecule. acs.org

The introduction of different substituents can fine-tune the steric and electronic properties of the catalyst, leading to improved performance. For instance, increasing the steric bulk of the substituent at the C5 position can enhance enantioselectivity. acs.org Conversely, having two large groups at the C1 position can lead to lower levels of enantioselectivity due to increased repulsive interactions. rsc.org The electronic nature of the substituents also plays a role; introducing electron-withdrawing groups can affect the basicity and nucleophilicity of the catalyst, thereby influencing its activity. cardiff.ac.ukcardiff.ac.uk

Influence of Catalyst Structure on Diels-Alder Reaction Enantioselectivity
CatalystSubstituentsReactionEnantiomeric Excess (ee %)Reference
(2S, 5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneC5-Benzyl, C2-gem-dimethylCyclopentadiene + Cinnamaldehyde90 core.ac.uk
(S)-Imidazolidinone derivativeLacking C5-benzyl groupCyclopentadiene + CinnamaldehydeLow acs.org

Substituent Effects at the C5-Position and Geminal Dimethyl Groups

The substituents at the C5-position of the imidazolidinone core play a pivotal role in dictating the stereochemical outcome of the catalyzed reactions. The benzyl group at the C5-position in (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, for instance, is crucial for establishing the chiral environment. ontosight.ai This group effectively shields one face of the intermediate iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the enantioselectivity of the transformation. princeton.edu

The geminal dimethyl group at the C2 position also significantly influences the catalyst's performance. rsc.org This structural feature contributes to the steric bulk around the catalytic center, which can impact the stability of the catalyst and the transition states of the reaction. While detailed studies specifically on the geminal dimethyl effect in 1,2,5-trimethylimidazolidin-4-one are part of a broader understanding of imidazolidinone catalysis, the principle remains that these groups help to lock the conformation of the catalyst and the reactive intermediate, thus enhancing stereocontrol. rsc.orgethz.ch Modifications at this position can lead to changes in both reactivity and enantioselectivity, underscoring the importance of this structural element in catalyst design.

A variety of enantioenriched gem-disubstituted 4-imidazolidinones have been synthesized, demonstrating the tolerance of the core structure to diverse functionalities. nih.gov The ability to introduce different substituents at the C5 position allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific substrates and reactions.

Rational Catalyst Design Strategies based on Structure-Activity Relationships

The insights gained from mechanistic studies have enabled the development of rational design strategies for new and improved imidazolidinone catalysts. By systematically modifying the catalyst structure and observing the effects on catalytic activity and selectivity, clear structure-activity relationships have been established. nih.govresearchgate.net

For example, the development of second-generation MacMillan catalysts was a direct result of understanding the limitations of the first-generation catalysts. princeton.edu It was hypothesized that modifying the substituent at the C2 position could lead to a more reactive and versatile catalyst. This led to the design of catalysts with a tert-butyl group instead of the geminal dimethyl groups, which in some reactions, provided higher levels of enantioselectivity. sigmaaldrich.com

Computational methods, such as Density Functional Theory (DFT) calculations, have become invaluable tools in catalyst design. researchgate.net These methods allow for the in-silico screening of potential catalyst structures and provide detailed insights into the transition state geometries and energies, which are critical for predicting enantioselectivity. This synergy between experimental and theoretical approaches accelerates the discovery of novel catalysts with enhanced performance for a wide range of organic transformations. bohrium.com The goal is to create catalysts that are not only highly active and selective but also robust and applicable to a broad scope of substrates. caltech.edu

Role of Non-Covalent Interactions in Imidazolidinone Organocatalysis

Beyond the covalent bonds that define the catalyst's structure, non-covalent interactions play a crucial and often decisive role in the mechanism of imidazolidinone organocatalysis. ethz.chnih.gov These interactions, including hydrogen bonding, π-π stacking, and steric repulsion, are fundamental to the stabilization of the transition state and the induction of asymmetry. researchgate.net

The formation of the key iminium ion intermediate, through the reaction of the imidazolidinone catalyst with an α,β-unsaturated aldehyde, is a prime example of where non-covalent interactions are critical. ontosight.aiscienceopen.com The geometry of this intermediate is controlled by a network of non-covalent interactions between the substrate and the catalyst framework. princeton.edu The benzyl group at the C5-position, for instance, can engage in π-π stacking interactions with the substrate, helping to orient it for a stereoselective attack. ethz.ch

Furthermore, the protonated nitrogen of the imidazolidinone can act as a hydrogen bond donor, activating the electrophile and guiding the nucleophile. The interplay of these subtle forces creates a highly organized transition state assembly, which is essential for achieving high levels of enantioselectivity. Understanding and harnessing these non-covalent interactions is a key aspect of modern organocatalyst design, enabling the development of catalysts that can mimic the efficiency and selectivity of enzymes. researchgate.net

Advanced Methodologies and Sustainability in 1,2,5 Trimethylimidazolidin 4 One Catalysis

Catalyst Recycling and Reusability Strategies

A significant hurdle in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for subsequent use. To address this, several strategies have been developed to immobilize and recycle 1,2,5-trimethylimidazolidin-4-one-based catalysts, thereby improving the economic and environmental viability of the processes.

Application of Ionic Liquids for Catalyst Immobilization and Recovery

Ionic liquids (ILs) have garnered attention as "green" solvents due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. mdpi.com These properties make them excellent media for immobilizing homogeneous catalysts. The catalyst can be dissolved in the ionic liquid, and after the reaction, the product can be extracted with a less polar solvent, leaving the catalyst-IL solution ready for reuse. mdpi.com

In the context of imidazolidinone catalysis, various imidazolium-based ionic liquids have been screened for recycling the catalyst in asymmetric Diels-Alder reactions. researchgate.net Good yields and high enantioselectivities (up to 85% yield and 93% ee) were achieved in ionic liquids like [Bmim]PF6 and [Bmim]SbF6. researchgate.net The simple extraction of the product with diethyl ether allows for the recycling of the ionic liquid containing the immobilized catalyst without a significant drop in performance. researchgate.net

Another approach involves covalently linking the imidazolidinone catalyst to an ionic liquid moiety. This creates a "supported ionic liquid catalyst" (SILC) that combines the catalytic activity of the organocatalyst with the recyclability afforded by the ionic liquid support. researchgate.net For instance, an ionic liquid-supported imidazolidinone catalyst has been successfully used in 1,3-dipolar cycloadditions, demonstrating the ability to be recovered and reused for up to five runs without a significant loss in catalytic activity. researchgate.net

Ionic LiquidReactionYield (%)ee (%)Reusability
[Bmim]PF6Asymmetric Diels-Alderup to 8593Recyclable without significant decrease in yield and enantioselectivity
[Bmim]SbF6Asymmetric Diels-AlderGoodGoodRecyclable without significant decrease in yield and enantioselectivity
[Bmim]OTfAsymmetric Diels-AlderLowRacemic-
[Bmim]BF4Asymmetric Diels-AlderLowRacemic-
Dicationic Ionic LiquidAsymmetric Diels-Alder95 (initial)87 (initial)Reused up to 5 cycles with slight drop in ee

Development of Solid-Supported Imidazolidinone Catalysts (e.g., Montmorillonite, Polymer-Supported)

Immobilizing organocatalysts on solid supports offers the advantages of heterogeneous catalysis, such as easy separation and recovery. Various solid matrices, including polymers and clays, have been explored for supporting imidazolidinone catalysts.

(S)-5-benzyl-2,2-dimethyl-4-imidazolidinone has been successfully supported on JandaJel and aminopropylated silica (B1680970) gel for enantioselective organocatalytic Diels-Alder reactions. acs.org These solid-supported catalysts are easily recoverable and reusable, with the reactivity being tunable by changing the solid support. acs.org

Mesoporous materials like siliceous mesocellular foam (MCF) have also been employed as supports. A highly efficient and recyclable heterogenized imidazolidinone catalyst was developed by immobilizing it on siliceous MCF and polymer-coated MCF. researchgate.net This supported catalyst demonstrated excellent performance in Friedel-Crafts alkylation and Diels-Alder cycloaddition, with high reactivity and recyclability. researchgate.net

Solvent Effects on Catalytic Performance and Stereoselectivity

The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing reaction rates, equilibria, and stereoselectivity. rsc.orgepfl.ch In imidazolidinone-catalyzed reactions, solvent properties play a crucial role in determining both the yield and the enantiomeric excess of the product.

Impact of Solvent Polarity and Water Content on Enantioselectivity and Yield

Solvent polarity is a key parameter that can affect the stability of charged intermediates and transition states in a catalytic cycle. psu.edu In iminium catalysis involving imidazolidinone catalysts, the formation of a charged iminium ion is a critical step. The polarity of the solvent can influence the rate of this step and the subsequent reaction pathways.

The presence of water can also have a significant effect. In some cases, a small amount of water can enhance both the reaction rate and enantioselectivity. For the Diels-Alder reaction between cyclopentadiene (B3395910) and cinnamaldehyde (B126680) catalyzed by a (2S, 5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one salt, conducting the reaction in a methanol/water (95/5 v/v) mixture was found to be effective. caltech.edu Similarly, a chiral ionic liquid-modified MacMillan catalyst showed high conversion and enantioselectivity in a CH3CN/H2O (95/5) mixture. researchgate.net

Solvent SystemReactionKey Observation
Methanol/Water (95/5 v/v)Diels-AlderEffective for the reaction. caltech.edu
Acetonitrile/Water (95/5)Diels-AlderHigh conversion and enantioselectivity with a modified catalyst. researchgate.net
Various non-polar solventsFriedel-Crafts AlkylationNon-polar solvents showed an effect on the alkylation of 2-methylfuran. caltech.edu

Aggregation-Induced Catalysis (AIC) and Solvent Ratio Effects

Recent research has unveiled a phenomenon known as Aggregation-Induced Catalysis (AIC), where the aggregation of catalyst molecules in specific solvent mixtures leads to enhanced catalytic activity and stereoselectivity. uni-konstanz.denih.gov This is a departure from the traditional view that catalysts should be well-dispersed for optimal performance. uni-konstanz.de

The formation of chiral aggregates can create a unique microenvironment that influences the transition state of the reaction, leading to improved enantiocontrol. researchgate.net In the context of imidazolidinone catalysis, an organocatalytic asymmetric Diels-Alder reaction between 1,3-diphenylisobenzofuran (B146845) and (E)-but-2-enal, catalyzed by (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, showed opposite enantioselectivity with respect to the endo-isomer by increasing the water fraction in a THF/H2O cosolvent system. researchgate.net This highlights the profound effect of solvent ratios and the potential for catalyst aggregation to control the stereochemical outcome of a reaction. researchgate.net

Development of Air- and Water-Tolerant Synthetic and Catalytic Protocols

A significant advantage of organocatalysts over many traditional metal-based catalysts is their tolerance to air and moisture. arabjchem.org This robustness simplifies reaction setups and makes the procedures more practical for large-scale synthesis.

Research has focused on developing one-step, air- and water-tolerant methods for the preparation of MacMillan-type imidazolidinone catalysts. cardiff.ac.uk This not only streamlines the synthesis of the catalyst itself but also expands the scope of its application in various transformations without the need for stringent anhydrous and anaerobic conditions. The inherent stability of catalysts like trimethylimidazolidin-4-one hydrochloride allows them to be used in reactions that are not sensitive to ambient conditions, contributing to more sustainable and user-friendly chemical processes. arabjchem.org

Applications in Complex Molecule Synthesis

Utilization as Chiral Auxiliaries and Inducers in Asymmetric Transformations

One of the foundational applications of chiral imidazolidin-4-one (B167674) derivatives is their use as chiral auxiliaries. In this capacity, the chiral scaffold is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction.

A key example is the use of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one as a highly effective chiral auxiliary in the asymmetric reduction of α-oxo amides. rsc.org When attached to phenylglyoxylic acid, this auxiliary directs the hydride reduction of the adjacent ketone with remarkable efficiency. rsc.org The planarity of the intermediate amide group reduces the number of possible transition state conformers, allowing the chiral auxiliary to effectively shield one face of the carbonyl group. rsc.org This directed attack by the reducing agent, such as sodium borohydride (B1222165) (NaBH₄), leads to the formation of α-hydroxy amides with excellent diastereoselectivity, often between 90-100%. rsc.org These products are valuable chiral building blocks as they can be hydrolyzed to furnish optically active α-hydroxy acids. rsc.org

Table 1: Asymmetric Reduction of an α-Oxo Amide Using a Chiral Imidazolidinone Auxiliary

ReactantChiral AuxiliaryReducing AgentDiastereoselectivity (d.r.)Reference
N-(Phenylglyoxylyl) amide(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneNaBH₄91:9 rsc.org
N-(Phenylglyoxylyl) amide(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneHSiMe₂Ph / F⁻>99:1 rsc.org

Strategic Applications in the Synthesis of Biologically Active Compounds

The high efficiency and selectivity of imidazolidinone-based organocatalysis have been leveraged for the total synthesis of numerous biologically active compounds, including natural products and pharmaceutical intermediates. rsc.org These catalysts activate simple, achiral starting materials toward complex bond formations, establishing key stereocenters early in a synthetic sequence. rsc.orgnih.gov

Imidazolidinone catalysts have been instrumental in the development of organocascade reactions, which build molecular complexity rapidly. The MacMillan group demonstrated a powerful strategy for the collective synthesis of six different indole (B1671886) alkaloids from a common intermediate, which was generated using an imidazolidinone-catalyzed Diels-Alder/conjugate addition cascade. oup.com This approach enabled the expedient, asymmetric total syntheses of complex natural products like (–)-strychnine, (+)-aspidospermidine, and (+)-vincadifformine. oup.com

Another notable application is the total synthesis of the marine alkaloid (–)-flustramine B. sigmaaldrich.com The key step involved a highly enantioselective Friedel-Crafts alkylation of a protected tryptamine (B22526) with an α,β-unsaturated aldehyde, catalyzed by a second-generation imidazolidinone catalyst, (2S,5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one . sigmaaldrich.com This reaction constructed the core pyrroloindoline skeleton with the critical quaternary stereocenter in high yield and enantioselectivity. sigmaaldrich.com The development of organocatalytic methods has also been crucial for synthesizing bicyclic diketones like the Wieland–Miescher ketone, which serve as essential building blocks for the synthesis of terpenes and steroids. mdpi.com

Table 2: Imidazolidinone-Catalyzed Syntheses of Natural Products

Natural ProductCatalyst TypeKey ReactionResultReference
(–)-StrychnineImidazolidinoneOrganocascade Diels-Alder / Conjugate AdditionCollective synthesis of 6 alkaloids oup.com
(–)-Flustramine BSecond-Generation ImidazolidinoneAsymmetric Friedel-Crafts AlkylationSuccessful total synthesis sigmaaldrich.com
(–)-VincorineImidazolidinoneOrganocascade Diels-Alder / Elimination / Conjugate AdditionTetracyclic core formed in 73% yield, 95% ee oup.com

The ability of imidazolidinone catalysts to construct complex heterocyclic scaffolds is of significant interest in medicinal chemistry. atamankimya.com For instance, these catalysts have been employed in the enantioselective 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes to produce highly functionalized 4-isoxazolines. acs.orgunibo.it These isoxazoline (B3343090) scaffolds are valuable intermediates in drug discovery, acting as versatile building blocks for more complex bioactive molecules. acs.orgunibo.it The use of a second-generation MacMillan catalyst dramatically accelerated the reaction rate, enabling the synthesis of these chiral building blocks with good to excellent enantioselectivity at room temperature. acs.orgunibo.it

Furthermore, the products of imidazolidinone-catalyzed reactions, such as the cycloadducts from Diels-Alder reactions, serve as versatile chiral synthons due to their multiple functional groups, which can be elaborated into a wide range of pharmaceutical targets. caltech.edu

Table 3: Synthesis of Chiral Intermediates using Imidazolidinone Catalysis

Target IntermediateCatalystReaction TypeSignificanceReference
Polyfunctionalized 4-IsoxazolinesSecond-Generation MacMillan Catalyst1,3-Dipolar CycloadditionVersatile scaffolds for drug discovery acs.orgunibo.it
Optically Active α-Hydroxy Amides(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (as auxiliary)Asymmetric ReductionPrecursors to α-hydroxy acids rsc.org
Diels-Alder CycloadductsFirst-Generation MacMillan CatalystDiels-Alder ReactionUseful chiral building blocks with multiple functional handles caltech.edu

Methodologies for Late-Stage Diversification and Targeted Modifications

Late-stage functionalization, the process of modifying a complex molecule in the final stages of a synthesis, is a powerful strategy for rapidly creating analogues of a lead compound for structure-activity relationship studies. While direct examples using 1,2,5-trimethylimidazolidin-4-one are specific, the principles of iminium and enamine activation it champions are central to this field.

A relevant strategy involves the combination of organocatalysis with other catalytic modes. For example, a dual catalytic system employing an iridium photoredox catalyst alongside an imidazolidinone organocatalyst has been developed for the enantioselective α-benzylation of aldehydes. rsc.org This method allows for the direct installation of benzyl (B1604629) groups onto aldehydes with high enantioselectivity under mild, visible-light-mediated conditions, demonstrating a powerful tool for late-stage modification. rsc.org Similarly, powerful C-H oxidation reactions can be used to introduce functionality at late stages, and catalyst control can direct the outcome. nih.gov For example, palladium catalysis can be used to achieve either C-N or C-O functionalization of a homoallylic urea (B33335), leading to medicinally important imidazolidinones or 2-aminooxazolines, respectively, by simply including or omitting a ligand. nih.gov These approaches highlight the potential for imidazolidinone-type catalysis to contribute to the targeted diversification of complex bioactive molecules. rsc.orgnih.gov

Future Research Directions and Outlook

Expanding the Substrate Scope and Reaction Manifold of Imidazolidinone Catalysis

A primary objective in the continued development of imidazolidinone catalysis is the expansion of the types of molecules (substrates) and reactions that can be effectively facilitated. Initial successes with these catalysts, particularly in Diels-Alder reactions, have paved the way for their application in a more diverse array of chemical transformations. core.ac.ukcaltech.edu

Researchers are actively exploring the use of imidazolidinone catalysts for a broader range of substrates beyond α,β-unsaturated aldehydes. This includes extending their utility to α,β-unsaturated ketones, which would significantly broaden the scope of these catalysts. nih.gov The development of second-generation imidazolidinone catalysts has already shown promise in catalyzing not only cycloadditions but also conjugate additions, hydrogenations, and aldol (B89426) reactions with high selectivity. caltech.educaltech.edu This demonstrates a clear trajectory towards a more universal application of this catalyst class.

Furthermore, the exploration of novel cascade reactions, where multiple chemical transformations occur in a single pot, is a key area of interest. princeton.edu These complex reaction sequences, mediated by a single imidazolidinone catalyst, offer a streamlined approach to building molecular complexity. researchgate.net The ability of these catalysts to operate through different mechanisms, such as iminium and enamine activation, allows for the design of intricate tandem reactions. caltech.edu Future work will likely focus on discovering new cascade pathways and applying them to the synthesis of complex natural products and pharmaceuticals.

Development of Novel Catalyst Architectures for Enhanced Activity, Selectivity, and Robustness

The design and synthesis of new imidazolidinone catalyst structures are central to improving their performance. The goal is to create catalysts that are not only more active and selective but also more robust and easier to handle. nano-ntp.com This involves modifying the core imidazolidinone scaffold to fine-tune its electronic and steric properties.

One approach involves the introduction of bulky substituents to the catalyst framework. researchgate.net These modifications can enhance the stereoselectivity of the catalyzed reactions by creating a more defined chiral environment around the reactive center. Researchers have synthesized a variety of novel imidazolidinone-based organocatalysts with such bulky groups, starting from readily available amino acids. researchgate.net

Another strategy focuses on incorporating electron-withdrawing groups into the catalyst structure. cardiff.ac.uk This can modulate the catalyst's reactivity and, in some cases, lead to improved reaction rates and enantioselectivities. The development of a one-step, air- and water-tolerant method for preparing these catalysts is also a significant advancement, making them more practical for widespread use. cardiff.ac.uk The creation of catalysts that are stable and effective under milder reaction conditions is a key aspect of green chemistry, reducing the environmental impact of chemical synthesis. nano-ntp.com

Integration of Imidazolidinone Catalysis with Other Catalytic Strategies (e.g., Photoredox Catalysis)

A particularly exciting frontier in catalysis is the merger of different catalytic modes to achieve transformations that are not possible with a single system. The integration of imidazolidinone catalysis with photoredox catalysis is a prime example of this synergistic approach. nih.govresearchgate.net This dual-catalysis strategy combines the ability of imidazolidinones to form chiral enamines with the capacity of photoredox catalysts to generate radical species upon visible light irradiation. researchgate.net

This combination has enabled the development of previously elusive reactions, such as the direct asymmetric α-alkylation of aldehydes. nih.govresearchgate.net In this process, the photoredox catalyst generates a radical, which then couples with the enamine formed from the aldehyde and the imidazolidinone catalyst. nih.gov This powerful strategy has been successfully applied to a range of reactions, including the trifluoromethylation of aldehydes. acs.org

Future research in this area will likely focus on expanding the scope of these dual-catalytic systems. This could involve using different photoredox catalysts, including those based on more abundant and less toxic metals like iron, in combination with various imidazolidinone catalysts. acs.org The development of new reaction pathways that leverage the unique reactivity of both catalytic cycles is a key area for exploration. researchgate.net

Advanced Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study and development of imidazolidinone catalysts. nano-ntp.com These methods allow researchers to gain a deeper understanding of reaction mechanisms and to predict the behavior of new catalyst designs before they are synthesized in the lab.

Computational studies have been instrumental in explaining the origin of stereoselectivity in various imidazolidinone-catalyzed reactions. nih.gov By modeling the transition states of the reaction, chemists can understand why a particular enantiomer of a product is formed preferentially. core.ac.uk For example, DFT calculations have been used to rationalize the stereochemical outcome of (4+3)-cycloaddition reactions, revealing that the reaction proceeds through a pathway that favors the more sterically crowded face of the intermediate. researchgate.netresearchgate.net

The predictive power of computational chemistry is also being harnessed to design novel catalysts with improved properties. cardiff.ac.uk By simulating the performance of different catalyst architectures, researchers can identify promising candidates for experimental investigation. This data-driven approach accelerates the catalyst development process and allows for a more rational design of highly efficient and selective catalysts. nano-ntp.com Future efforts will likely involve the development of more accurate and efficient computational models to guide the design of the next generation of imidazolidinone catalysts. cardiff.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,5-Trimethylimidazolidin-4-one, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving imidazolidinone precursors and alkylating agents. For example, alkylation of 2-thioxoimidazolidin-4-one derivatives with methyl halides under basic conditions (e.g., NaH/DMF) is a common approach. Reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of alkylating agents significantly impact regioselectivity and yield. Evidence from similar imidazolidinone syntheses highlights the use of β-alanine and acetic acid as catalysts in reflux conditions to achieve >85% yields .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are critical for verifying substitution patterns. For instance, the methyl groups on the imidazolidinone ring appear as singlets in the range δ 3.27–3.95 ppm (1H^1 \text{H}), while carbonyl carbons resonate near δ 164–178 ppm (13C^{13}\text{C}). Comparative analysis with published spectra of analogous compounds (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) ensures accurate assignment .

Q. What safety precautions are recommended for handling imidazolidinone derivatives in the laboratory?

  • Methodological Answer : While specific safety data for this compound is limited, analogous compounds (e.g., benzyl-substituted imidazolidinones) require gloves, lab coats, and fume hoods due to potential respiratory and skin irritation. Waste should be neutralized with dilute HCl before disposal .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC are standard. HRMS confirms molecular ion peaks (e.g., m/z 264.0552 for C12_{12}H12_{12}N2_2O3_3S analogs), while HPLC with UV detection at 254 nm ensures >95% purity. Combustion analysis is used for elemental validation .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents like acetone/water mixtures (3:1 v/v) or methanol are effective. Crystallization temperatures between 0–5°C enhance crystal formation, as demonstrated in syntheses of 5-arylidene-2-thioxoimidazolidin-4-ones .

Advanced Research Questions

Q. How can regioselectivity challenges in N-methylation be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., LDA at −78°C) directs methylation to less hindered nitrogen atoms. Kinetic vs. thermodynamic control studies in THF or DMF solvents can optimize selectivity, as shown in Pd-catalyzed alkylation protocols .

Q. What strategies resolve contradictions between theoretical and experimental 13C^{13}\text{C}-NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Computational modeling (DFT/B3LYP) with solvent corrections (e.g., acetone or DMSO) refines predictions. Cross-referencing with solid-state NMR or X-ray crystallography data (e.g., for bromo-imidazolidinone analogs) validates assignments .

Q. How does substituent variation at the 5-position influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution with arylidene or benzodioxan groups. For example, 5-(3-hydroxy-4-methoxybenzylidene) derivatives exhibit enhanced kinase inhibition (e.g., CDK1/GSK3β) compared to unsubstituted analogs. Biological assays (SPR, enzyme inhibition) quantify potency .

Q. What mechanistic insights explain side-product formation during imidazolidinone cyclization?

  • Methodological Answer : Competing pathways (e.g., enamine vs. imine formation) are probed via kinetic isotope effects (KIE) or trapping intermediates with scavengers like TEMPO. LC-MS monitoring of reaction aliquots identifies byproducts, such as dimeric species or oxidation products .

Q. How can enantiomeric purity be achieved in chiral imidazolidinone derivatives?

  • Methodological Answer : Asymmetric catalysis using MacMillan-type organocatalysts (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) induces enantioselectivity. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry verifies enantiomeric excess (>99% ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.